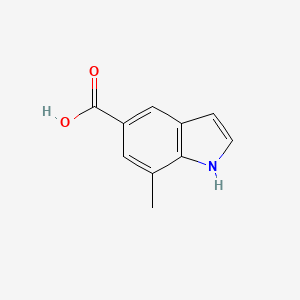

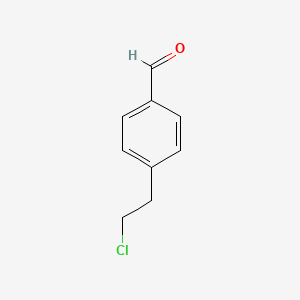

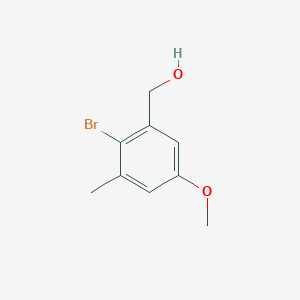

![molecular formula C6H9N3 B1339328 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine CAS No. 210880-66-3](/img/structure/B1339328.png)

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine

Übersicht

Beschreibung

The compound 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic molecule that is part of a broader class of triazolopyridines. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The synthesis and structural analysis of such compounds have been the subject of various studies, aiming to explore their chemical properties and potential uses.

Synthesis Analysis

The synthesis of triazolopyridine derivatives has been achieved through various methods. One approach involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to produce [1,2,4]triazolo[4,3-a]pyridines with various substituents at the 3-position . Another method for synthesizing 1,2,4-triazolo[1,5-a]pyridines is through metal-free oxidative N-N bond formation using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which features high reaction yields and short reaction times . Additionally, cyanoacetylation reactions followed by cyclization have been used to prepare 1,2,3-triazolo[4,5-b]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives has been determined using various techniques, including X-ray diffraction and DFT quantum chemical calculations. For instance, the crystal and molecular structures of aquo 4,6-dimethyl-5H-[1,2,3]triazolo[4,5-c]pyridine in a zwitterionic form have been elucidated, revealing a triclinic crystal structure with specific unit cell parameters . The vibrational characteristics of the triazolo-pyridinium system have also been proposed, and the role of water molecules in stabilizing the compound's space structure has been considered .

Chemical Reactions Analysis

Triazolopyridines can undergo various chemical reactions, leading to the formation of new derivatives. For example, the three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol has been used to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles . Additionally, [3 + 2] cycloaddition reactions have been employed to synthesize triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, demonstrating good yields and regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridines are closely related to their molecular structure. The temperature dependence of IR and Raman spectra of triazolopyridine derivatives has been measured, providing insights into proton transfer dynamics . The extensive intermolecular hydrogen bonding and pi-pi stacking interactions observed in the crystal structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a related compound, suggest that similar interactions may influence the properties of triazolopyridines .

Wissenschaftliche Forschungsanwendungen

1. Synthesis Strategies

- Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines. This approach features direct oxidative N-N bond formation, short reaction times, and high yields (Zheng et al., 2014).

2. Molecular Structure Analysis

- Vibrational Dynamics and Molecular Structure : Density functional theory (DFT) has been used to determine the molecular structure and vibrational energy levels of various 1H- and 3H-1,2,3-triazolo[4,5-b]pyridines and their methyl-derivatives. This study provides insights into the role of hydrogen bond formation in stabilizing these structures (Lorenc et al., 2007).

3. Chemistry and Reactivity

- Arylation Reactions with [1,2,3]triazolo[1,5-a]pyridines : Triazolo[1,5-a]pyridine shows unique reactivity patterns, reacting with aryl halides in the presence of catalytic amounts of Pd(OAc)2 and PPh3 to give direct arylations in medium or low yields. This behavior is novel in the chemistry of [1,2,3]triazolo[1,5-a]pyridines (Abarca et al., 2012).

4. Crystal Structure and Dynamics

- Crystal and Molecular Structures of Zwitterionic Forms : The structure of aquo 4,6-dimethyl-5H-[1,2,3]triazolo[4,5-c]pyridine in a zwitterionic form was examined. This included determining its crystal structure, temperature dependence of IR and Raman spectra, and proton transfer dynamics, enhancing understanding of molecular and vibrational characteristics of triazolo-pyridinium systems (Dymińska et al., 2017).

5. Potential Applications in Ligand Synthesis

- Synthesis of Polynitrogenated Ligands : Novel polynitrogenated ligands based on [1,2,3]triazolo[1,5-a]pyridines have been synthesized, showcasing their potential as helicating compounds or luminescent sensors. This highlights their application in designing complex molecular structures (Abarca et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-4-9-6(3-1)5-7-8-9/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDORCPXVFKBLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=CN=N2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572664 | |

| Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine | |

CAS RN |

210880-66-3 | |

| Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

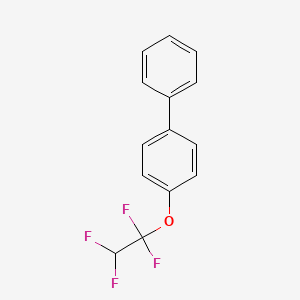

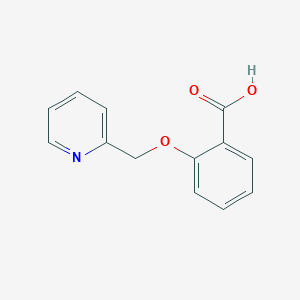

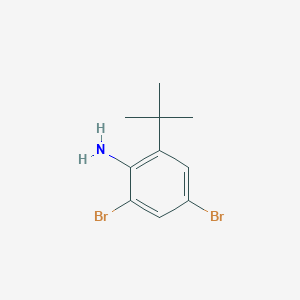

![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)

![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)